Increased Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement in Drug Discovery
The target compound exhibits a significantly higher LogP (3.26) compared to its closest non-fluorinated analog 2-bromo-6-methoxybenzoic acid (LogP range 1.4–2.16) and the mono‑trifluoromethyl analog 4‑(trifluoromethyl)benzoic acid (LogP 2.61) [1]. This quantitative difference translates to enhanced lipophilicity, which is directly correlated with improved passive membrane permeability and intracellular target engagement—a critical parameter in medicinal chemistry optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.26 |
| Comparator Or Baseline | 2-bromo-6-methoxybenzoic acid: LogP = 2.16 (BocSci), 1.87 (Chemsrc), 1.4 (PubChem XLogP3); 4-(trifluoromethyl)benzoic acid: LogP = 2.61 (Alfa Chemistry) |
| Quantified Difference | ΔLogP = +0.65 to +1.86 versus comparators |
| Conditions | Predicted LogP values from computational models (XLogP3, ACD/Labs, etc.) and experimental consensus data |
Why This Matters
A higher LogP directly correlates with improved membrane permeability and oral bioavailability potential, making this compound a superior choice for early-stage drug discovery programs requiring CNS or intracellular target engagement.
- [1] Boc Sciences. 2-Bromo-6-methoxybenzoic Acid. CAS 31786-45-5. https://buildingblock.bocsci.com/2-bromo-6-methoxybenzoic-acid-cas-31786-45-5.html (accessed 2025). View Source
